2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine
Description
2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine is a heterocyclic compound characterized by a fused benzofuropyrimidine core substituted with an isopropyl group at the 2-position and an amine group at the 4-position. Its molecular formula is C₁₃H₁₃N₃O, with a molecular weight of 227.26 (CAS No. 1706434-61-8) . The isopropyl substituent likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H13N3O/c1-7(2)13-15-10-8-5-3-4-6-9(8)17-11(10)12(14)16-13/h3-7H,1-2H3,(H2,14,15,16) |
InChI Key |
ARFWUWUOATZRKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)N)OC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzofuro[3,2-d]pyrimidin-4-amines vs. Thieno[3,2-d]pyrimidin-4-amines
- Core Differences: Benzofuro[3,2-d]pyrimidin-4-amine: Incorporates a benzofuran ring (oxygen atom in the fused system).
- Synthetic Routes: Benzofuro analogues are synthesized via microwave-assisted Dimroth rearrangement, enabling rapid access to N-aryl derivatives . Thieno analogues often utilize Suzuki coupling or nucleophilic displacement reactions, as seen in ErbB kinase inhibitor synthesis .
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines
- These tricyclic derivatives feature an additional pyridine ring fused to the thienopyrimidine core. Substituents like chloro and methyl groups (e.g., 8-chloro-9-methyl derivatives) enhance kinase inhibition potency, as observed in M4 positive allosteric modulators .
Substituent Effects on Bioactivity
Isopropyl vs. Aryl Groups
Methoxy vs. Halogen Substituents
- 7-Methoxy Derivatives : Improve solubility and electronic properties, critical for kinase binding .
- 6-Bromo Derivatives: Used in covalent ErbB inhibitors, forming irreversible bonds with cysteine residues (e.g., 6-bromo-N-(3-chloro-4-fluorophenyl)thieno[3,2-d]pyrimidin-4-amine) .
Physicochemical Properties
| Property | 2-Isopropylbenzofuropyrimidin-4-amine | Thieno[3,2-d]pyrimidin-4-amine |
|---|---|---|
| Solubility (Water) | Low | Low |
| Organic Solubility | High (ethers, alcohols) | High (DMSO, chloroform) |
| Melting Point | Not reported | 180–220°C (varies by substituent) |
Biological Activity
2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article examines the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimidine core followed by the introduction of the isopropyl and benzofuro groups. The synthetic pathway can be summarized as follows:
- Formation of Pyrimidine Core : Using appropriate precursors such as urea or thiourea derivatives.
- Introduction of Benzofuro Group : This can be achieved through cyclization reactions involving substituted phenols and aldehydes.
- Isopropyl Substitution : The final step involves alkylation to introduce the isopropyl group at the desired position on the benzofuro structure.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 8 µg/mL |
| B | Escherichia coli | 16 µg/mL |
| C | Pseudomonas aeruginosa | >100 µg/mL |
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways.
Table 2: Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
| A549 | 12 |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the benzofuro and pyrimidine moieties significantly affect biological activity. For instance, alterations in substituents on the pyrimidine ring can enhance potency against specific microbial strains or cancer cell lines.
- Substituent Effects : Electron-donating groups tend to increase antimicrobial activity, while bulky groups may hinder it.
- Positioning : The position of substituents relative to the amine group plays a crucial role in determining both efficacy and selectivity.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
-
Case Study 1 : A study involving a derivative demonstrated significant activity against multidrug-resistant Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
- Outcome : The derivative showed an MIC comparable to existing antibiotics but with a distinct mechanism of action.
-
Case Study 2 : Research on anticancer properties revealed that treatment with this compound led to reduced tumor growth in xenograft models.
- Outcome : Tumor size was reduced by approximately 40% compared to control groups after four weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
